molecular formula C9H11ClF3NS B13485261 Methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride

Methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride

Cat. No.: B13485261
M. Wt: 257.70 g/mol
InChI Key: KOMRJEVLGCCTDU-UHFFFAOYSA-N
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Description

Methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride is an organic compound characterized by a benzylamine backbone substituted with a methyl group and a trifluoromethylsulfanyl (SCF₃) moiety at the para position of the phenyl ring. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications. Key structural features include:

  • Trifluoromethylsulfanyl group: A highly electronegative and lipophilic substituent known to improve metabolic stability and membrane permeability in bioactive molecules .
  • Methylamine moiety: Facilitates hydrogen bonding and ionic interactions, critical for receptor binding or catalytic activity.
  • Aromatic phenyl ring: Provides a rigid scaffold for molecular recognition.

Properties

Molecular Formula

C9H11ClF3NS

Molecular Weight

257.70 g/mol

IUPAC Name

N-methyl-1-[3-(trifluoromethylsulfanyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C9H10F3NS.ClH/c1-13-6-7-3-2-4-8(5-7)14-9(10,11)12;/h2-5,13H,6H2,1H3;1H

InChI Key

KOMRJEVLGCCTDU-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=CC=C1)SC(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often involve mild temperatures and the use of solvents like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes using reagents like sodium trifluoromethanesulfinate and copper catalysts . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of methyl-substituted derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

  • Structural Similarity : Shares the trifluoromethyl group but differs in the sulfonyl chloride (-SO₂Cl) functional group.
  • Properties :
    • Higher density (1.583 g/mL) and lower boiling point (29–32°C) compared to the target compound’s likely solid state .
    • Reactivity: The sulfonyl chloride group is highly reactive, enabling its use as a sulfonating agent, whereas the SCF₃ group in the target compound is more stable.
  • Applications : Intermediate in synthesizing sulfonamides and agrochemicals.

Montelukast Sodium

  • Structural Similarity: Contains a sulfanyl (-S-) group and aromatic systems but features a quinoline core and carboxylate substituents .
  • Properties :
    • Higher molecular weight due to the complex heterocyclic structure.
    • The sulfanyl group in Montelukast enhances leukotriene receptor antagonism, suggesting the target compound’s SCF₃ group may similarly modulate bioactivity.
  • Applications : FDA-approved for asthma treatment.

Triflusulfuron Methyl Ester (Agrochemical)

  • Structural Similarity : Shares sulfonyl and trifluoromethyl groups but incorporates a triazine ring .
  • Properties :
    • Acts as a acetolactate synthase (ALS) inhibitor in herbicides.
    • The trifluoromethyl group enhances herbicidal potency and environmental persistence.
  • Applications : Broadleaf weed control in crops.

Methanesulphonamides

  • Structural Similarity : Sulfonamide derivatives with methylamine groups .
  • Properties :
    • Higher hydrolytic stability compared to SCF₃-containing compounds.
    • Used as intermediates in antibiotic synthesis.

Data Table: Key Comparative Parameters

Compound Molecular Formula Key Functional Groups Molecular Weight (g/mol) Applications
Target Compound C₉H₁₁ClF₃NS SCF₃, CH₂NH₂·HCl ~247.7 (estimated) Pharma/Agrochemical R&D
Trifluoromethanesulfonyl Chloride CF₃SO₂Cl -SO₂Cl 168.52 Sulfonation reactions
Montelukast Sodium C₃₅H₃₅ClNNaO₃S Quinoline, -S-, -COONa 608.18 Asthma treatment
Triflusulfuron Methyl Ester C₁₅H₁₅F₃N₆O₆S Triazine, -SO₂-, -CF₃ 492.37 Herbicide
Methanesulphonamide CH₃SO₂NH₂ -SO₂NH₂ 109.13 Antibiotic intermediates

Research Findings and Functional Group Impact

  • Trifluoromethylsulfanyl (SCF₃) vs. Sulfonyl (-SO₂-) :
    • SCF₃ increases lipophilicity (logP ~2.5–3.5) compared to sulfonyl groups, favoring blood-brain barrier penetration .
    • Sulfonyl groups enhance hydrogen-bond acceptor capacity, critical for enzyme inhibition .
  • Amine Hydrochloride vs. Free Base :
    • The hydrochloride form improves aqueous solubility (e.g., >50 mg/mL in water) but may reduce volatility compared to free bases.
  • Aromatic Substitution :
    • Para-substituted SCF₃ (target compound) vs. ortho-substituted groups in agrochemicals () alters steric interactions in target binding.

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